molecular formula C26H43NO6 B593818 Glycocholic acid (D4) CAS No. 1201918-15-1

Glycocholic acid (D4)

Cat. No.: B593818
CAS No.: 1201918-15-1
M. Wt: 469.6 g/mol
InChI Key: RFDAIACWWDREDC-WZQUIQSLSA-N
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Description

Glycocholic Acid-d4 is a deuterium-labeled form of glycocholic acid, a bile acid conjugated with glycine. Bile acids play a crucial role in the emulsification and absorption of dietary fats. Glycocholic Acid-d4 is primarily used as an internal standard in mass spectrometry for the quantification of glycocholic acid .

Mechanism of Action

Target of Action

Glycocholic acid (D4) is a deuterium-labeled form of glycocholic acid . The primary targets of glycocholic acid are the pump resistance-related and non-pump resistance-related pathways . These pathways are involved in the absorption and solubilization of fats .

Mode of Action

Glycocholic acid (D4) interacts with its targets by acting as a detergent . It solubilizes fats for absorption and is itself absorbed . This interaction results in changes in the absorption and metabolism of fats.

Biochemical Pathways

Glycocholic acid (D4) affects the biochemical pathways involved in fat digestion and absorption . It facilitates the formation of micelles, which promote digestion and absorption of dietary fat . These micelles are increasingly being shown to have hormonal actions .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the ADME properties of glycocholic acid (D4) and its impact on bioavailability may be influenced by the presence of deuterium.

Result of Action

The result of glycocholic acid (D4)'s action is the enhanced digestion and absorption of fats . This is achieved through the formation of micelles, which solubilize fats for absorption . Additionally, glycocholic acid (D4) has been shown to have anticancer activity, targeting against pump resistance-related and non-pump resistance-related pathways .

Action Environment

The action of glycocholic acid (D4) can be influenced by various environmental factors. For instance, the presence of dietary fats can affect the compound’s efficacy in promoting fat digestion and absorption . Additionally, the stability of glycocholic acid (D4) may be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Glycocholic acid (D4) interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of micelles, which promote digestion and absorption of dietary fat . It is also known to have hormonal actions .

Cellular Effects

Glycocholic acid (D4) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Glycocholic acid (D4) exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression .

Metabolic Pathways

Glycocholic acid (D4) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycocholic Acid-d4 involves the incorporation of deuterium into glycocholic acid. This is typically achieved through the hydrogen-deuterium exchange process, where hydrogen atoms in the glycocholic acid molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of Glycocholic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Glycocholic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glycocholic Acid-d4 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Glycocholic Acid-d4 is unique due to the incorporation of deuterium, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and analysis in various research applications .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDAIACWWDREDC-WZQUIQSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001339959
Record name Glycocholic-2,2,4,4-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201918-15-1
Record name Glycocholic-2,2,4,4-d4 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001339959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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